molecular formula C10H17ClN2O3 B13520600 tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate

tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate

Cat. No.: B13520600
M. Wt: 248.70 g/mol
InChI Key: GRZHNGWDDVXKGP-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is a specialized carbamate derivative featuring an azetidine (four-membered nitrogen-containing ring) core functionalized with a 2-chloroacetyl group and a tert-butyl carbamate protecting group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules. The tert-butyl carbamate group serves to protect the amine functionality during synthesis, while the 2-chloroacetyl moiety introduces electrophilic reactivity, enabling further derivatization (e.g., nucleophilic substitution reactions) .

Properties

Molecular Formula

C10H17ClN2O3

Molecular Weight

248.70 g/mol

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate

InChI

InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)12-7-5-13(6-7)8(14)4-11/h7H,4-6H2,1-3H3,(H,12,15)

InChI Key

GRZHNGWDDVXKGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and chloroacetyl groups undergo hydrolysis under controlled conditions:

Acidic Hydrolysis

  • Reaction : Cleavage of the tert-butyl carbamate group under acidic conditions (e.g., HCl in dioxane).

  • Product : Releases 1-(2-chloroacetyl)azetidin-3-amine hydrochloride.

  • Conditions : 1–2 M HCl, 0–25°C, 4–12 hours .

Basic Hydrolysis

  • Reaction : Hydrolysis of the chloroacetyl group in alkaline media.

  • Product : Forms 1-(2-hydroxyacetyl)azetidin-3-yl tert-butyl carbamate.

  • Conditions : NaOH (1–3 M), aqueous ethanol, 40–60°C.

Hydrolysis Type Target Group Reagents Temperature Key Product
AcidicCarbamateHCl/dioxane0–25°CAzetidin-3-amine hydrochloride
BasicChloroacetylNaOH/EtOH40–60°CHydroxyacetyl derivative

Nucleophilic Substitution

The chloroacetyl group is highly reactive toward nucleophiles:

Amine/Alcohol Substitution

  • Reaction : Substitution with amines (e.g., piperazine) or alcohols.

  • Product : Forms 1-(2-(alkyl/aryl)aminoacetyl)azetidin-3-yl tert-butyl carbamate.

  • Conditions : DIPEA or Et₃N in DMF or THF, 25–80°C .

Thiol Substitution

  • Reaction : Thiols displace chloride to form thioacetyl derivatives.

  • Product : 1-(2-(alkylthio)acetyl)azetidin-3-yl tert-butyl carbamate.

  • Conditions : Thiols (1.2 eq.), K₂CO₃, DMF, 50°C .

Nucleophile Reagent Solvent Yield (%) Application
PiperazineDIPEA, DMFDMF78–85Covalent H3 receptor inhibitors
Benzyl thiolK₂CO₃, DMFDMF65–72Thioether prodrug synthesis

Cyclization Reactions

The chloroacetyl group facilitates intramolecular cyclization:

Azetidine Ring Expansion

  • Reaction : Base-mediated cyclization forms 1,4-diazepane derivatives.

  • Conditions : K₂CO₃, DMF, 80°C.

β-Lactam Formation

  • Reaction : Staudinger-type [2+2] cycloaddition with imines.

  • Product : Bicyclic β-lactams.

  • Conditions : Et₃N, CH₂Cl₂, −78°C → rt .

Covalent Binding to Biological Targets

The chloroacetyl group enables covalent inhibition of enzymes/receptors:

Histamine H₃ Receptor Inhibition

  • Mechanism : Chloroacetyl reacts with cysteine residues in the receptor.

  • Evidence : Radiolabeled studies show irreversible binding (IC₅₀ = 12 nM) .

  • Application : Neurological disorder therapeutics .

Oxidation of Azetidine Ring

  • Reaction : RuO₄-mediated oxidation forms β-lactam derivatives.

  • Conditions : RuCl₃/NaIO₄, H₂O/CH₃CN, 0°C .

Reduction of Carbamate

  • Reaction : LiAlH₄ reduces the carbamate to a methylene group.

  • Product : Tert-butyl-protected azetidine methanol.

  • Conditions : LiAlH₄, THF, reflux.

Stability Under Physiological Conditions

  • pH Stability : Stable at pH 4–7.4 (t₁/₂ > 24 hours); degrades rapidly at pH > 10.

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol.

This compound’s multifunctional reactivity underpins its utility in drug discovery, particularly for covalent inhibitors and heterocyclic scaffolds. Experimental protocols and yields are optimized based on target applications, with rigorous controls to minimize side reactions.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a pharmacological agent. It may interact with specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its use and the specific biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate with analogous azetidine- and carbamate-containing compounds, emphasizing differences in substituents, molecular properties, and applications.

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity CAS Number Key Features
tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate 2-chloroacetyl, tert-butyl C₁₀H₁₇ClN₂O₃ 248.71 (calc.) N/A Not explicitly listed Reactive 2-chloroacetyl group enables cross-coupling; tert-butyl enhances stability .
tert-butyl N-(azetidin-3-yl)carbamate hydrochloride None (free amine as HCl salt) C₈H₁₇ClN₂O₂ 217.69 (calc.) ≥95% 217806-26-3 Lacks electrophilic substituents; used as a protected amine precursor .
tert-butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate 2,2-difluoroethyl C₁₀H₁₈F₂N₂O₂ 236.26 ≥97% 1818847-71-0 Fluorinated substituent enhances metabolic stability; used in protein degraders .
tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-fluorophenyl, cyclopropyl C₁₄H₁₈FNO₂ 251.30 N/A 1286274-19-8 Aromatic fluorination improves bioavailability; cyclopropyl adds steric bulk .
tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate Chlorosulfonyl, branched alkyl C₁₀H₂₀ClNO₄S 285.78 N/A 1956335-01-5 Sulfonyl chloride group enables sulfonamide formation; branched alkyl improves solubility .

Key Observations:

Reactivity :

  • The 2-chloroacetyl group in the target compound distinguishes it from analogs like the difluoroethyl or hydrochloride salt derivatives. This group facilitates nucleophilic displacement reactions, making it valuable for constructing covalent inhibitors or prodrugs .
  • In contrast, the chlorosulfonyl variant (CAS 1956335-01-5) is tailored for sulfonamide linkages, a common motif in enzyme inhibitors .

Stability and Bioavailability: Fluorinated analogs (e.g., CAS 1818847-71-0) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Synthetic Utility :

  • The tert-butyl carbamate group is a universal protecting strategy across these compounds, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane) .

Biological Activity

tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H17ClN2O3
  • Molecular Weight : 248.70 g/mol
  • IUPAC Name : tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate
  • Appearance : Typically appears as a white to yellow solid, soluble in various organic solvents.

Synthesis

The synthesis of this compound generally involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine under controlled conditions to prevent decomposition. This method allows for the formation of the desired carbamate derivative efficiently.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : It may interact with specific receptors involved in pain modulation and inflammation pathways, influencing physiological responses such as pain perception and inflammatory processes .
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may contribute to its analgesic and anti-inflammatory effects .

Pharmacological Properties

Research indicates that this compound exhibits:

  • Analgesic Effects : Preliminary studies suggest that it may modulate receptors in the central nervous system, leading to pain relief.
  • Anti-inflammatory Properties : It has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory conditions .
  • Antimicrobial Activity : Some studies indicate potential antimicrobial properties, although further investigations are necessary to confirm these findings .

Study 1: Analgesic and Anti-inflammatory Effects

A study examined the effects of this compound on animal models of pain and inflammation. Results indicated a significant reduction in pain responses compared to control groups, suggesting its effectiveness as a potential analgesic agent .

Study 2: Enzyme Interaction Studies

In vitro studies focused on the compound's ability to inhibit specific enzymes related to inflammatory pathways. The results demonstrated a notable inhibitory effect on cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamateC10H17BrN2O3Analgesic, Anti-inflammatory
tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochlorideC9H19ClN2OAnalgesic, Antimicrobial

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with chloroacetyl-functionalized azetidine intermediates. A common approach employs carbodiimide-based coupling reagents (e.g., EDCI/HOBt) to activate the carboxyl group for amide bond formation . Optimizing yields requires strict anhydrous conditions, controlled reaction temperatures (0–25°C), and monitoring via TLC or LC-MS to terminate the reaction at peak conversion. Boc-protection strategies for the azetidine nitrogen are critical to prevent side reactions .

Q. How is the structural integrity of tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, chloroacetyl carbonyl at δ ~165 ppm) .
  • X-ray Crystallography : Resolves hydrogen-bonding interactions and 3D packing in crystalline forms, particularly for azetidine ring conformation .
  • HRMS : Validates molecular weight accuracy (±2 ppm) .

Advanced Research Questions

Q. What strategies mitigate the instability of tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate under varying pH and temperature?

  • Methodological Answer : The chloroacetyl group is prone to hydrolysis under basic conditions. Stability studies recommend:

  • pH Control : Store in neutral buffers (pH 6–7) to minimize nucleophilic attack on the chloroacetyl moiety .
  • Low-Temperature Storage : –20°C under inert gas (N2_2/Ar) to prevent thermal decomposition .
  • Lyophilization : For long-term storage, lyophilize the compound in amber vials to reduce light-induced degradation .

Q. How can diastereoselective synthesis be achieved for derivatives of this compound?

  • Methodological Answer : Diastereoselectivity is influenced by steric and electronic factors. For azetidine derivatives:

  • Chiral Auxiliaries : Use tert-butyl carbamate as a steric directing group to control azetidine ring puckering during nucleophilic substitution .
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINOL-derived phosphates) can induce enantioselectivity in azetidine functionalization .

Q. How can researchers resolve contradictions in literature regarding the reactivity of the chloroacetyl group in this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity and nucleophile strength. Systematic studies using:

  • Competitive Kinetics : Compare reaction rates of chloroacetyl with thiols vs. amines in polar aprotic solvents (e.g., DMF vs. THF) .
  • Computational Modeling : DFT calculations predict electrophilicity of the chloroacetyl carbonyl, guiding solvent/nucleophile selection .

Q. What role does tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate play in drug discovery as a building block?

  • Methodological Answer : The chloroacetyl group enables site-specific modifications:

  • Bioconjugation : React with cysteine residues in proteins for antibody-drug conjugates (ADCs) under mild conditions (pH 7.4, 25°C) .
  • Prodrug Design : Mask amine functionalities via pH-sensitive carbamate linkages, enhancing bioavailability .

Safety and Handling

Q. What precautions are critical when handling tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of chloroacetyl vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate to deactivate the chloroacetyl group .

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